FPH1

Beschreibung

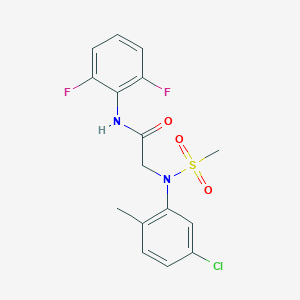

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOBCCBUTHNTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708219-39-0 | |

| Record name | 708219-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Engine of Hepatocyte Proliferation: A Technical Guide to the Mechanism of Action of FPH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPH1, a novel small molecule, has emerged as a significant modulator of hepatocyte biology, demonstrating the profound ability to induce the proliferation of primary human hepatocytes in vitro. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available data on its effects on cellular processes and outlining the experimental methodologies employed in its initial characterization. While the precise molecular target and the complete signaling cascade remain subjects of ongoing investigation, this document provides a comprehensive overview of the established knowledge surrounding this compound, offering a valuable resource for researchers in liver regeneration, drug discovery, and cell-based therapies.

Introduction to this compound

This compound (Functional Proliferation of Hepatocytes 1), also identified as BRD-6125, is a small molecule discovered through a high-throughput phenotypic screen of a diverse chemical library. This screen was designed to identify compounds capable of inducing the proliferation of primary human hepatocytes, a cell type notoriously difficult to expand in vitro[1]. The discovery of this compound represents a significant advancement in the field of liver regenerative medicine, offering a potential tool to generate sufficient quantities of functional hepatocytes for transplantation, drug toxicity screening, and disease modeling.

Core Effect: Induction of Hepatocyte Proliferation

The primary and most well-documented effect of this compound is the stimulation of hepatocyte proliferation. Treatment of primary human hepatocytes with this compound leads to a dose-dependent increase in cell number. This pro-proliferative effect has been consistently observed across hepatocytes isolated from various genetically diverse donors, highlighting the robust and donor-independent nature of this compound's activity[2][3].

Experimental Evidence:

The proliferative effect of this compound was primarily quantified through two key experimental approaches:

-

High-Content Imaging: Automated microscopy and image analysis were used to count the number of hepatocyte nuclei in culture, demonstrating a significant increase in the this compound-treated group compared to controls.

-

Ki67 Immunofluorescence Staining: Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in quiescent (G0) cells. Immunostaining revealed a marked increase in the percentage of Ki67-positive hepatocytes upon this compound treatment, confirming that the observed increase in cell number is due to active cell division[3].

Maintenance of Hepatocyte-Specific Functions

A critical aspect of this compound's utility is its ability to promote hepatocyte expansion without compromising their specialized functions. This is a crucial feature, as a common challenge in hepatocyte culture is the rapid loss of their mature phenotype.

Key Functional Readouts:

-

Albumin Secretion: Albumin is the most abundant protein synthesized by the liver and a key marker of hepatocyte function. Enzyme-linked immunosorbent assays (ELISAs) have demonstrated that this compound-expanded hepatocytes continue to secrete albumin, indicating the retention of this vital metabolic function[2].

-

Cytochrome P450 (CYP) Activity: The cytochrome P450 enzyme system is central to drug metabolism and detoxification in the liver. Assays measuring the activity of specific CYP isoforms, such as CYP3A4, have shown that this compound-treated hepatocytes maintain their metabolic competence[2].

Quantitative Data Summary

Table 1: Summary of this compound's Effects on Primary Human Hepatocytes

| Parameter | Effect of this compound Treatment | Method of Assessment |

| Cell Number | Dose-dependent increase | High-Content Imaging (Nuclei Count) |

| Cell Proliferation | Increased | Ki67 Immunofluorescence Staining |

| Albumin Secretion | Maintained | Enzyme-Linked Immunosorbent Assay (ELISA) |

| CYP3A4 Activity | Maintained | Cytochrome P450 Activity Assay |

Proposed Mechanism of Action: An Unfolding Story

The precise molecular mechanism by which this compound induces hepatocyte proliferation is not yet fully elucidated. Initial hypotheses have pointed towards the involvement of key signaling pathways that regulate cell cycle entry and progression.

The Src Kinase Hypothesis (Speculative)

One of the initial, yet unconfirmed, hypotheses suggested that this compound might act through the Src family of tyrosine kinases . Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. In the context of liver regeneration, Src signaling can be activated by growth factors and cytokines, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways, both of which are critical for cell cycle progression.

The diagram below illustrates a hypothetical signaling pathway based on this premise. It is crucial to note that this pathway is speculative and requires experimental validation.

Caption: Hypothetical signaling pathway for this compound-induced hepatocyte proliferation via Src kinase.

Future Directions for Mechanistic Studies

To definitively elucidate the mechanism of action of this compound, several experimental approaches are warranted:

-

Target Deconvolution Studies: Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and kinome profiling could identify the direct binding partner(s) of this compound.

-

Pathway Analysis: Phosphoproteomics and transcriptomics (RNA-seq) of this compound-treated hepatocytes would reveal the downstream signaling pathways that are modulated by the compound.

-

Validation Studies: Once potential targets and pathways are identified, validation using techniques like siRNA/shRNA knockdown, CRISPR-Cas9 gene editing, or the use of specific inhibitors will be essential.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices.

Primary Human Hepatocyte Culture

-

Plate Coating: Coat tissue culture plates with an appropriate extracellular matrix component, such as collagen type I, to promote hepatocyte attachment and viability.

-

Cell Thawing and Seeding: Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath. Dilute the cell suspension in pre-warmed hepatocyte culture medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet and seed the hepatocytes onto the collagen-coated plates at a desired density.

-

Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 24-48 hours.

-

This compound Treatment: Add this compound to the culture medium at the desired concentrations (e.g., a dose-response range from 1 µM to 50 µM, with a key concentration of 20 µM).

Ki67 Immunofluorescence Staining for Proliferation

Caption: Experimental workflow for Ki67 immunofluorescence staining.

Albumin Secretion Assay (ELISA)

-

Sample Collection: Collect the culture supernatant from this compound-treated and control hepatocyte cultures at specified time points.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for human albumin.

-

Block non-specific binding sites.

-

Add diluted culture supernatants and a standard curve of known albumin concentrations to the wells.

-

Incubate with a detection antibody (e.g., biotinylated anti-human albumin).

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Quantify the albumin concentration in the samples by comparing their absorbance to the standard curve.

Cytochrome P450 (CYP3A4) Activity Assay

-

Cell Treatment: Treat cultured hepatocytes with this compound or vehicle control.

-

Substrate Incubation: Add a specific, fluorogenic or luminogenic substrate for CYP3A4 (e.g., a luciferin-based probe) to the culture medium.

-

Signal Detection: After an appropriate incubation period, measure the fluorescence or luminescence generated from the metabolism of the substrate. The signal intensity is proportional to the CYP3A4 activity.

-

Data Normalization: Normalize the enzyme activity to the total protein concentration or cell number in each well.

Conclusion and Future Perspectives

This compound is a pioneering small molecule that has demonstrated the remarkable ability to induce the proliferation of primary human hepatocytes while maintaining their crucial functions. This breakthrough holds immense promise for advancing liver research and developing novel therapeutic strategies. However, the complete elucidation of its mechanism of action remains a critical next step. Future research focused on identifying the direct molecular target(s) of this compound and mapping its downstream signaling pathways will not only provide a deeper understanding of hepatocyte biology but also pave the way for the rational design of even more potent and specific molecules for liver regeneration. The continued investigation of this compound and similar compounds will undoubtedly be a key driver of innovation in the fields of regenerative medicine and drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the synthesis pathway for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, a key intermediate in the manufacture of the targeted anticancer drug, Vemurafenib. The synthesis is a multi-step process involving the formation of a sulfonamide precursor followed by an N-alkylation reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of the target molecule can be conceptually divided into two primary stages:

-

Formation of the Sulfonamide Intermediate: The synthesis begins with the preparation of N-(5-chloro-2-methylphenyl)methanesulfonamide from 5-chloro-2-methylaniline.

-

N-Alkylation: The sulfonamide intermediate is then alkylated with 2-chloro-N-(2,6-difluorophenyl)acetamide to yield the final product.

The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

Experimental Protocols

Stage 1: Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide

Reaction:

Procedure:

A solution of 5-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine, is cooled to 0-5 °C in an ice bath. To this stirred solution, methanesulfonyl chloride (approximately 1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 4 hours, or until reaction completion is confirmed by a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(5-chloro-2-methylphenyl)methanesulfonamide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

Stage 2: Synthesis of 2-chloro-N-(2,6-difluorophenyl)acetamide

Reaction:

N-(5-chloro-2-methylphenyl)methanesulfonamide + 2-chloro-N-(2,6-difluorophenyl)acetamide → 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide is a robust and well-defined process. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this key intermediate for the synthesis of Vemurafenib and related compounds. The provided quantitative data and workflow diagrams offer a clear and comprehensive understanding of the entire synthetic pathway.

BRD-6125: A Technical Whitepaper on its Pro-Proliferative Activity in Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6125, also known as FPH1, is a small molecule compound that has been identified as a potent inducer of functional proliferation in primary human hepatocytes. This discovery holds significant promise for addressing the critical shortage of high-quality human hepatocytes for basic research, drug discovery, and cell-based therapies. This document provides a comprehensive overview of the biological activity of BRD-6125, summarizing the available quantitative data and outlining the experimental approaches used for its characterization. While the precise molecular mechanism of action is still under investigation, this whitepaper consolidates the current knowledge to support further research and development efforts.

Introduction

Primary human hepatocytes are the gold standard for in vitro studies of liver function, drug metabolism, and toxicity. However, their use is severely limited by their rapid de-differentiation and limited proliferative capacity in culture. The identification of small molecules that can induce and sustain the proliferation of functional hepatocytes is a key objective in liver research. BRD-6125 emerged from a high-throughput screening campaign as a lead compound with the ability to promote the expansion of mature human hepatocytes while maintaining their key metabolic functions.

Biological Activity of BRD-6125

The primary biological activity of BRD-6125 is the stimulation of proliferation in primary human hepatocytes.[1][2] In vitro studies have demonstrated that treatment with BRD-6125 leads to a significant increase in the number of hepatocyte nuclei and the proportion of cells undergoing mitosis in a concentration-dependent manner.[1] Notably, this pro-proliferative effect is not donor-dependent, as the compound has shown activity across hepatocytes from genetically diverse individuals.[1]

Beyond its effect on cell number, BRD-6125 has also been shown to positively influence the functional state of the cultured hepatocytes. Treatment with the compound has been associated with:

-

Enhanced Albumin Secretion: An indicator of maintained protein synthesis and secretion, a key hepatic function.[1]

-

Increased CYP3A4 Levels: Suggesting the preservation of important drug-metabolizing enzyme activity.[1]

-

Decreased AFP Secretion: A marker associated with a more mature hepatocyte phenotype.[1]

These findings underscore the potential of BRD-6125 to not only expand hepatocyte populations but also to maintain their functional relevance for various applications.

Quantitative Data

| Parameter | Value | Cell Type | Comments | Reference |

| Screening Concentration | 20 µM | Primary Human Hepatocytes | This concentration was used in the primary high-throughput screen to identify the pro-proliferative effects of the compound. | [1] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research, the general methodology for assessing the biological activity of BRD-6125 can be outlined as follows.

High-Throughput Screening for Hepatocyte Proliferation

The identification of BRD-6125 was the result of a high-throughput screen designed to identify small molecules that promote the proliferation of primary human hepatocytes. A general workflow for such a screen is as follows:

Caption: High-throughput screening workflow for identifying hepatocyte pro-proliferative compounds.

Methodology:

-

Cell Plating: Primary human hepatocytes are seeded in multi-well plates, often in a co-culture system with stromal cells like fibroblasts to maintain their viability and function.

-

Compound Addition: A library of small molecules, including BRD-6125, is added to the wells at a fixed concentration.

-

Incubation: The cells are incubated for a defined period to allow for any effects on cell proliferation.

-

Staining and Imaging: Following incubation, cells are fixed and stained with fluorescent dyes to visualize cell nuclei (e.g., DAPI) and potentially other cellular markers. Automated high-content imaging systems are used to capture images from each well.

-

Image Analysis: Sophisticated image analysis software is employed to identify and count the number of hepatocyte nuclei in each well, providing a quantitative measure of cell proliferation.

-

Hit Identification: Compounds that significantly increase the number of hepatocyte nuclei compared to control wells are identified as "hits."

Functional Assays

To assess the functional state of hepatocytes treated with BRD-6125, a variety of standard biochemical assays are employed:

-

ELISA for Albumin: Supernatants from cultured hepatocytes are collected, and the concentration of secreted albumin is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

CYP450 Activity Assays: The activity of specific cytochrome P450 enzymes (e.g., CYP3A4) is measured using commercially available luminescent or fluorescent probe-based assays.

-

AFP Quantification: The levels of alpha-fetoprotein (AFP) secreted into the culture medium are measured, typically by ELISA.

Mechanism of Action (Hypothesized)

The precise molecular target and signaling pathway through which BRD-6125 exerts its pro-proliferative effects have not yet been fully elucidated. However, based on its observed biological activities, a logical model of its effects can be proposed.

Caption: Logical relationship of the observed biological effects of BRD-6125.

Further research, including target identification studies (e.g., affinity chromatography, chemical proteomics) and pathway analysis (e.g., RNA sequencing, phosphoproteomics), is required to unravel the detailed mechanism of action of BRD-6125.

Conclusion and Future Directions

BRD-6125 is a valuable chemical tool for the in vitro expansion of primary human hepatocytes. Its ability to promote proliferation while maintaining key metabolic functions addresses a significant bottleneck in liver research and its applications. Future research should focus on:

-

Elucidation of the Mechanism of Action: Identifying the direct molecular target(s) and the downstream signaling pathways activated by BRD-6125.

-

Optimization of Treatment Protocols: Determining the optimal concentration and treatment duration for maximizing hepatocyte expansion and function.

-

In Vivo Studies: Evaluating the efficacy and safety of BRD-6125 in animal models of liver regeneration and disease.

The continued investigation of BRD-6125 and similar molecules will be instrumental in advancing the fields of drug metabolism, toxicology, and regenerative medicine.

References

FPH1: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPH1, also known as BRD-6125, is a small molecule that has been identified as a potent promoter of functional proliferation in primary human hepatocytes. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on the experimental data and methodologies relevant to researchers in the fields of liver biology, regenerative medicine, and drug discovery. The ability of this compound to expand populations of mature human primary hepatocytes in vitro makes it a valuable tool for a variety of research and development applications, including drug metabolism and toxicity screening, disease modeling, and the development of cell-based therapies.

Chemical and Physical Properties

This compound is a synthetic, small molecule compound with the IUPAC name 2-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(2,6-difluorophenyl)-acetamide.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅ClF₂N₂O₃S | |

| Molecular Weight | 388.82 g/mol | [1] |

| CAS Number | 708219-39-0 | |

| Appearance | White to beige solid/powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol | [1][2] |

| Storage | Store powder at -20°C. Stock solutions can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. |

Chemical Structure

The chemical structure of this compound is characterized by a central N-phenyl-2-(N-phenylmethylsulfonamido) acetamide core. Structure-activity relationship studies have indicated that the 5-chloro-2-methyl substitution on the sulfonamido phenyl ring and the presence of a small functional group at the para position of the phenylamide ring are key for its biological activity.

Structural Identifiers:

-

SMILES: Cc1ccc(cc1N(CC(=O)Nc2c(cccc2F)F)S(=O)(=O)C)Cl

-

InChI: 1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)[1]

Biological Activity and Mechanism of Action

This compound promotes the functional proliferation of primary human hepatocytes in vitro. This activity has been observed across hepatocytes from genetically diverse individuals, indicating a robust mechanism of action. This compound treatment leads to an increase in hepatocyte nuclei count and the number of nuclei undergoing mitosis in a concentration-dependent manner. In addition to promoting proliferation, this compound has been shown to enhance hepatocyte function, including increased albumin secretion and CYP3A4 levels, while decreasing the secretion of alpha-fetoprotein (AFP), a marker of a less mature hepatic phenotype.

The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in the available literature. However, its ability to promote the expansion of mature hepatocytes suggests an interaction with pathways that regulate cell cycle progression and maintain the differentiated state of hepatocytes.

Figure 1. Biological effects of this compound on primary human hepatocytes.

Experimental Protocols

The following are generalized experimental protocols based on the available information. Researchers should consult the primary literature for more detailed and specific methodologies.

In Vitro Hepatocyte Proliferation Assay

This protocol outlines a general workflow for assessing the effect of this compound on hepatocyte proliferation.

Figure 2. Workflow for in vitro hepatocyte proliferation assay.

Key Steps:

-

Hepatocyte Culture: Primary human hepatocytes are seeded on collagen-coated plates in a suitable culture medium.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to the final working concentration in the culture medium. A vehicle control (DMSO) should be run in parallel. A concentration of 20 µM for this compound has been used in studies.

-

Incubation: Cells are incubated with this compound for a period of several days, with media changes as required.

-

Analysis: Proliferation can be assessed by various methods, including:

-

Immunofluorescence: Staining for proliferation markers like Ki67 and hepatocyte markers like albumin.

-

Cell Counting: Direct counting of hepatocyte nuclei.

-

DNA Synthesis Assays: Measurement of BrdU or EdU incorporation.

-

Preparation of this compound Stock and Dosing Solutions

The following provides guidance on preparing this compound for in vitro and in vivo studies.

| Solution Type | Solvent | Concentration | Storage |

| In Vitro Stock Solution | DMSO | ≥10 mM | -80°C for up to 1 year |

| In Vivo Formulation (Oral) | CMC-Na | ≥5 mg/mL (as a suspension) | Use immediately |

| In Vivo Formulation (Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | ~3.95 mg/mL (clear solution) | Use immediately |

| In Vivo Formulation (Injection) | 5% DMSO, 95% Corn oil | - | Use immediately |

Note: For in vivo formulations, it is crucial to ensure the final solution is homogenous and suitable for the chosen route of administration. The provided formulations are examples, and optimization may be necessary.

Applications in Research and Drug Development

The ability of this compound to promote the proliferation of functional primary human hepatocytes opens up several key applications:

-

Renewable Source of Hepatocytes: this compound can be used to expand limited populations of primary human hepatocytes for use in a wide range of in vitro assays.

-

Drug Discovery and Development: An expanded and functional population of hepatocytes is invaluable for studies of drug metabolism, drug-drug interactions, and hepatotoxicity.

-

Disease Modeling: this compound can facilitate the generation of sufficient numbers of hepatocytes for the development of in vitro models of liver diseases.

-

Regenerative Medicine: this compound, in combination with other factors, may play a role in the differentiation and expansion of iPS cell-derived hepatocytes for therapeutic applications.[1]

Conclusion

This compound is a valuable chemical tool for researchers working with primary human hepatocytes. Its well-defined chemical properties and demonstrated biological activity in promoting hepatocyte proliferation and function make it a significant compound in the fields of liver biology and drug development. Further research into the precise molecular mechanisms of this compound action will likely uncover new insights into the regulation of hepatocyte proliferation and differentiation.

References

In-Depth Technical Guide: Discovery and History of CAS 708219-39-0 (FPH1/BRD6125)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the small molecule identified by CAS number 708219-39-0. Also known by the synonyms FPH1 and BRD6125, this compound, chemically named 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2,6-difluorophenyl)acetamide, has emerged as a significant research tool for its ability to promote the proliferation of primary human hepatocytes and enhance the maturation of induced pluripotent stem cell (iPSC)-derived hepatocytes. This document details the initial discovery through high-throughput screening, summarizes its known biological effects, and provides a generalized experimental workflow. While the precise mechanism of action is still under investigation, potential signaling pathways involved in its activity are discussed.

Introduction and Discovery

The challenge of sourcing and expanding functional primary human hepatocytes in vitro has been a significant bottleneck in liver research, drug discovery, and the development of cell-based therapies. To address this, a high-throughput screening campaign was undertaken to identify small molecules capable of inducing hepatocyte proliferation. This effort led to the identification of CAS 708219-39-0, designated this compound (Functional Proliferation Hit 1).

The discovery was first reported by Shan, Schwartz, and colleagues in a 2013 Nature Chemical Biology publication. The researchers screened a diverse library of small molecules for their effects on primary human hepatocytes co-cultured with stromal fibroblasts. This compound was identified as a lead compound that robustly induced hepatocyte cell division while maintaining their differentiated functions.

Compound Details:

| Identifier | Value |

| CAS Number | 708219-39-0 |

| Synonyms | This compound, BRD6125 |

| IUPAC Name | 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2,6-difluorophenyl)acetamide |

| Molecular Formula | C₁₆H₁₅ClF₂N₂O₃S |

| Molecular Weight | 388.82 g/mol |

Biological Activity and In Vitro Effects

The primary biological activity of this compound is the induction of proliferation in quiescent primary human hepatocytes. This effect has been observed to be dose-dependent. Studies have shown that treatment with this compound leads to a significant increase in hepatocyte numbers and a higher proportion of cells undergoing mitosis, as evidenced by increased staining for the proliferation marker Ki67.

A crucial aspect of this compound's activity is that the expanded hepatocytes retain key liver-specific functions. This includes the continued secretion of albumin, a critical marker of hepatocyte health and function. This functional proliferation is a key advantage, as many other methods for inducing cell division can lead to dedifferentiation.

Furthermore, this compound has been demonstrated to enhance the maturation of hepatocyte-like cells derived from induced pluripotent stem cells (iHeps). Treatment with this compound promotes a more mature phenotype in these cells, which is essential for their use in disease modeling and drug toxicity screening. The effects of this compound have been shown to be reproducible across hepatocytes obtained from various donors, suggesting a robust mechanism of action.

Experimental Protocols and Methodologies

While the specific, detailed protocols from the initial discovery are proprietary to the research institution, a generalized workflow for the high-throughput screening that identified this compound can be outlined.

Generalized High-Throughput Screening Workflow

Figure 1. Generalized workflow for the high-throughput screen that identified this compound.

Potential Signaling Pathways

The precise molecular mechanism of action and the direct cellular target(s) of this compound have not yet been fully elucidated in publicly available literature. However, based on the known signaling pathways that regulate hepatocyte proliferation during liver regeneration, a hypothetical model can be proposed. Key pathways involved in liver regeneration include those activated by growth factors such as Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF), as well as signaling cascades involving Wnt/β-catenin and Notch. It is plausible that this compound may directly or indirectly modulate one or more of these pathways to overcome the cell cycle arrest in quiescent hepatocytes.

Figure 2. Hypothetical signaling pathway for this compound-induced hepatocyte proliferation.

Chemical Synthesis

Summary and Future Directions

CAS 708219-39-0, also known as this compound or BRD6125, represents a significant advancement in the field of liver cell biology. Its discovery has provided a valuable chemical tool to overcome the long-standing challenge of expanding primary human hepatocytes in vitro. The ability of this molecule to induce functional proliferation has opened new avenues for research in drug metabolism, toxicology, and the development of cell-based therapies for liver diseases.

Future research will undoubtedly focus on elucidating the precise molecular target and the downstream signaling pathways modulated by this compound. A deeper understanding of its mechanism of action could lead to the development of even more potent and specific molecules for liver regeneration. Furthermore, the application of this compound in generating large, functional batches of patient-specific hepatocytes from iPSCs holds great promise for personalized medicine.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available scientific literature and does not constitute medical or professional advice.

Target identification for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and mechanism of action for the compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, commonly known as CHMFL-ABL-053. This potent and selective kinase inhibitor has demonstrated significant potential in the context of chronic myeloid leukemia (CML). This document details its primary biological targets, the signaling pathways it modulates, and the experimental methodologies employed for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding.

Introduction

CHMFL-ABL-053 is a novel, orally bioavailable small molecule inhibitor developed as a therapeutic candidate for chronic myeloid leukemia.[1][2][3] CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. CHMFL-ABL-053 was designed to target this key driver of the disease.

Primary Biological Targets

The primary biological targets of CHMFL-ABL-053 have been identified through a combination of in vitro kinase assays and broad-spectrum kinase profiling. The compound is a potent inhibitor of the following kinases:

-

BCR-ABL1: The primary target of CHMFL-ABL-053 is the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) kinase. It exhibits potent inhibitory activity against the ABL1 kinase domain with an IC50 value of 70 nM.[1][2][4]

-

SRC Family Kinases: CHMFL-ABL-053 also demonstrates significant inhibitory activity against SRC family kinases, with an IC50 of 90 nM against SRC itself.[1]

-

p38 MAP Kinase: The compound also inhibits p38 mitogen-activated protein kinase with an IC50 of 62 nM.[1]

A kinome-wide selectivity profile of CHMFL-ABL-053 was determined using the DiscoveRx KinomeScan technology, which demonstrated a high degree of selectivity for BCR-ABL.[2]

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053

| Target Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38 | 62 |

Cellular Activity and Mechanism of Action

CHMFL-ABL-053 effectively suppresses the proliferation of CML cell lines that are dependent on BCR-ABL kinase activity.

Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in CML Cell Lines

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

The mechanism of action of CHMFL-ABL-053 involves the direct inhibition of BCR-ABL kinase activity. This leads to the suppression of its autophosphorylation, a critical step for its oncogenic function, with an EC50 of approximately 100 nM.[2][3][4] Inhibition of BCR-ABL autophosphorylation subsequently blocks downstream signaling pathways that are crucial for the survival and proliferation of CML cells. Specifically, CHMFL-ABL-053 has been shown to inhibit the phosphorylation of key downstream mediators including:

-

STAT5 (Signal Transducer and Activator of Transcription 5)

-

Crkl (Crk-like protein)

-

ERK (Extracellular signal-regulated kinase)

This disruption of downstream signaling ultimately leads to cell cycle arrest and apoptosis in BCR-ABL positive cells.

Signaling Pathway Diagram

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

BRD-6125: A Technical Guide to its Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and known biological activities of BRD-6125, a small molecule identified as a potent inducer of hepatocyte proliferation. The information is compiled to assist researchers in designing and executing experiments, as well as to provide a foundational understanding for its potential applications in drug development and regenerative medicine.

Quantitative Solubility and Stability Data

The solubility and stability of BRD-6125 are critical parameters for its effective use in in vitro and in vivo studies. The following tables summarize the available quantitative data.

Solubility Data

| Solvent System | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | >10 mM | APExBIO[1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical |

| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical |

| Ethanol | 1 mg/mL | Cayman Chemical |

| Water | Insoluble | APExBIO[1] |

Stability Data

| Condition | Duration | Source |

| Solid | ≥ 4 years | Cayman Chemical |

| Stock Solution in DMSO (-20°C) | Several months | APExBIO[1] |

| Stock Solution (-80°C) | 6 months | MedchemExpress[2] |

| Stock Solution (-20°C) | 1 month | MedchemExpress[2] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on the foundational study that identified BRD-6125 (also referred to as FPH1) and standard laboratory practices.

Solubility Assessment Protocol

While the primary research by Shan et al. does not provide a detailed protocol for the initial solubility assessment, a general method for determining the solubility of small molecules in various solvents is as follows:

-

Preparation of Stock Solution: A known mass of BRD-6125 is measured and dissolved in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: The stock solution is serially diluted with the solvent of interest (e.g., DMSO, DMF, Ethanol, PBS).

-

Visual Inspection: The solutions are vortexed and visually inspected for any precipitation. The highest concentration that remains a clear solution is considered the solubility limit.

-

Spectrophotometric Analysis (Optional): For a more quantitative assessment, the absorbance of the saturated solution can be measured at its λmax (261 nm) and compared to a standard curve of known concentrations.

A protocol for preparing a 2.5 mg/mL working solution for in vivo use involves dissolving a 25.0 mg/mL DMSO stock solution in a vehicle of PEG300, Tween-80, and saline.[2]

Stability Assessment Protocol

The long-term stability of BRD-6125 in its solid form and in solution is typically assessed by the following methods:

-

Solid-State Stability: A sample of solid BRD-6125 is stored under controlled conditions (e.g., room temperature, protected from light). At specified time points, a small amount is taken, dissolved in a suitable solvent, and its purity is analyzed by High-Performance Liquid Chromatography (HPLC). The appearance of degradation peaks or a decrease in the main peak area indicates instability.

-

Solution Stability: A stock solution of BRD-6125 in a specific solvent (e.g., DMSO) is prepared and aliquoted. The aliquots are stored at different temperatures (e.g., -20°C, -80°C). At various time intervals, an aliquot is thawed and analyzed by HPLC to determine the percentage of the compound remaining. Repeated freeze-thaw cycles should be avoided to prevent degradation.[2]

Biological Activity and Signaling

BRD-6125 was identified in a high-throughput screen for its ability to induce the proliferation of primary human hepatocytes.[1] While the precise molecular target and downstream signaling pathway have not been fully elucidated in the available literature, its functional effect is the promotion of hepatocyte division, a critical process for liver regeneration and in vitro expansion of liver cells.

Experimental Workflow for High-Throughput Screening

The identification of BRD-6125 involved a sophisticated high-throughput screening platform. The general workflow is outlined below.

Postulated Logical Relationship in Hepatocyte Proliferation

Based on the observed phenotype of increased hepatocyte nuclei count and mitosis, a simplified logical relationship for the action of BRD-6125 can be proposed. This diagram illustrates the postulated steps from compound administration to the biological outcome.

References

Unraveling the Role of PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (FPH1): A Comprehensive Literature Review

Abstract

PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (FPH1), a plant-specific SEC12-related protein, is a critical component in the intricate network of phosphate (Pi) acquisition and homeostasis in plants. Located in the endoplasmic reticulum (ER), this compound plays an indispensable role in the trafficking of high-affinity phosphate transporters, such as PHT1;1, from the ER to the plasma membrane. This technical guide synthesizes the current understanding of this compound's function, the downstream consequences of its disruption, and the experimental methodologies employed to elucidate its role. Through a detailed review of existing literature, we present quantitative data on the effects of this compound loss-of-function, outline key experimental protocols, and visualize the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug and crop development, providing a foundational understanding of this compound's significance in plant biology.

Introduction

Phosphate is an essential macronutrient for plant growth and development, playing a pivotal role in energy transfer, nucleic acid synthesis, and membrane integrity. However, the availability of soluble phosphate in the soil is often a limiting factor for crop productivity. Plants have evolved sophisticated mechanisms to acquire and utilize Pi efficiently, a process in which the PHT1 family of high-affinity phosphate transporters is central. The proper localization and density of these transporters at the plasma membrane are crucial for their function.

This is where PHOSPHATE TRANSPORTER TRAFFIC FACILITATOR 1 (this compound) emerges as a key regulatory protein. This compound is a plant-specific protein that is structurally related to the SEC12 family of proteins, which are known to be involved in the early secretory pathway. However, this compound has evolved a specialized function in facilitating the exit of PHT1 transporters from the endoplasmic reticulum, ensuring their correct deployment to the plasma membrane.

Mutations in the this compound gene lead to a range of phenotypes indicative of impaired phosphate uptake and signaling. These include reduced phosphate accumulation, constitutive activation of phosphate starvation responses, and altered resistance to arsenate, a toxic analog of phosphate. This guide will delve into the molecular mechanisms underlying these effects, presenting a consolidated view of this compound's function and significance.

The Role of this compound in Phosphate Transporter Trafficking

This compound is an integral membrane protein of the endoplasmic reticulum. Its primary function is to facilitate the exit of PHT1 family phosphate transporters from the ER, a critical step for their journey to the plasma membrane where they actively import phosphate into the cell.

Subcellular Localization of this compound

Studies utilizing green fluorescent protein (GFP) fusions have consistently shown that this compound resides in the endoplasmic reticulum. In the absence of functional this compound, its cargo protein, PHT1;1, is retained within the ER, leading to a significant reduction in its presence at the plasma membrane. This mislocalization is a primary cause of the impaired phosphate uptake observed in this compound mutants.

Interaction with PHT1 Transporters

The precise molecular mechanism of how this compound facilitates PHT1;1 exit from the ER is an area of active investigation. It is hypothesized that this compound acts as a cargo receptor or an adaptor protein, recognizing PHT1;1 and packaging it into COPII-coated vesicles for transport to the Golgi apparatus and subsequent delivery to the plasma membrane. While direct physical interaction has been suggested, further studies are needed to fully characterize the nature of this interaction.

Effects of this compound Disruption: A Quantitative Overview

Loss-of-function mutations in the this compound gene result in a suite of well-defined phenotypes, primarily stemming from compromised phosphate uptake. The following tables summarize the key quantitative effects observed in this compound mutant plants compared to wild-type (WT) counterparts.

Table 1: Phosphate Content

| Plant Line | Tissue | Condition | Phosphate Content (% of WT) | Reference |

| phf1 mutant | Whole seedling | Pi-replete | ~25% | [1] |

| phf1 mutant | Shoot | Pi-replete | Data not available | |

| phf1 mutant | Root | Pi-replete | Data not available |

Table 2: Gene Expression of Phosphate Starvation-Induced (PSI) Genes

| Gene | Mutant Background | Fold Change vs. WT (under Pi-sufficient conditions) | Reference |

| IPS1 | phf1 | Constitutively high | [1] |

| RNS1 | phf1 | Constitutively high | [1] |

| PHT1;4 | phf1 | Constitutively high | [1] |

| AT4 | phf1 | Constitutively high | [1] |

Table 3: Arsenate Resistance

| Plant Line | Parameter | Arsenate Concentration | Value (% of WT) | Reference |

| phf1 mutant | Fresh Weight | Varies | Increased | [1] |

| phf1 mutant | Root Elongation | Varies | Increased | [1] |

Table 4: Root System Architecture

| Plant Line | Parameter | Condition | Observation | Reference |

| phf1 mutant | Primary Root Length | Pi-replete | No significant difference | |

| phf1 mutant | Lateral Root Density | Pi-replete | Data not available | |

| phf1 mutant | Root Hair Length | Pi-replete | Data not available |

Note: Detailed quantitative analysis of the root system architecture of phf1 mutants is not extensively documented in the reviewed literature.

Signaling Pathway

This compound functions within a well-established signaling pathway that governs the plant's response to phosphate availability. This pathway is primarily controlled by the central regulator, PHOSPHATE STARVATION RESPONSE 1 (PHR1).

Caption: this compound signaling pathway in response to phosphate starvation.

Under low phosphate conditions, the transcription factor PHR1 is activated and induces the expression of a suite of phosphate starvation-induced (PSI) genes, including this compound and PHT1;1. The this compound protein then facilitates the trafficking of the PHT1;1 transporter from the ER to the plasma membrane, enabling phosphate uptake. This uptake helps to alleviate the phosphate starvation response. In the absence of this compound, PHT1;1 is retained in the ER, leading to impaired phosphate uptake and constitutive activation of the PSI response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound function.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for quantifying the expression levels of this compound and phosphate starvation-induced genes.

5.1.1. Plant Growth and Treatment:

-

Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on sterile agar medium containing either high (1 mM) or low (10 µM) phosphate.

-

Seedlings are grown for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

-

For time-course experiments, seedlings grown on high phosphate can be transferred to low phosphate medium.

5.1.2. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from root and shoot tissues using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

5.1.3. Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems) with a SYBR Green-based detection method.

-

Gene-specific primers for this compound, PSI marker genes (e.g., IPS1, RNS1), and a reference gene (e.g., ACTIN2) are designed.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

The thermal cycling conditions are: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

Caption: Workflow for RT-qPCR analysis of gene expression.

Subcellular Localization (Confocal Microscopy)

This protocol describes the visualization of this compound and PHT1;1 subcellular localization using fluorescent protein tags.

5.2.1. Generation of Transgenic Plants:

-

The coding sequence of this compound or PHT1;1 is fused in-frame with a fluorescent reporter gene (e.g., GFP) under the control of its native promoter in a plant transformation vector.

-

The construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants (wild-type or this compound mutant background) via the floral dip method.

-

Transgenic plants are selected on a medium containing the appropriate antibiotic.

5.2.2. Confocal Laser Scanning Microscopy:

-

Roots of 5- to 7-day-old transgenic seedlings are mounted in water on a glass slide.

-

Imaging is performed using a confocal laser scanning microscope (e.g., Zeiss LSM 780).

-

GFP is excited with a 488 nm laser, and emission is collected between 500 and 550 nm.

-

To confirm ER localization, co-localization with an ER-specific marker (e.g., ER-mCherry) can be performed.

Caption: Workflow for subcellular localization using confocal microscopy.

Protein-Protein Interaction (Co-Immunoprecipitation)

This protocol details the steps to investigate the in vivo interaction between this compound and PHT1;1.

5.3.1. Plant Material and Protein Extraction:

-

Microsomal fractions are prepared from transgenic Arabidopsis plants co-expressing epitope-tagged versions of this compound (e.g., this compound-HA) and PHT1;1 (e.g., PHT1;1-MYC).

-

Plant tissue is homogenized in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors to solubilize membrane proteins and maintain protein-protein interactions.

5.3.2. Immunoprecipitation:

-

The protein extract is incubated with an antibody specific to one of the epitope tags (e.g., anti-HA antibody) immobilized on agarose or magnetic beads.

-

The beads are washed several times with wash buffer to remove non-specifically bound proteins.

5.3.3. Western Blot Analysis:

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against the other epitope tag (e.g., anti-MYC antibody) to detect the co-immunoprecipitated protein.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate are used for detection.

Caption: Workflow for Co-Immunoprecipitation.

Conclusion and Future Perspectives

This compound is a vital component of the phosphate acquisition machinery in Arabidopsis thaliana. Its role as a specific trafficking factor for PHT1 phosphate transporters highlights the sophisticated regulatory mechanisms plants employ to manage nutrient uptake. The constitutive phosphate starvation response observed in this compound mutants underscores the critical importance of proper protein localization for nutrient homeostasis.

While significant progress has been made in understanding the primary function of this compound, several questions remain. The precise molecular mechanism by which this compound recognizes and facilitates the ER exit of PHT1 transporters is yet to be fully elucidated. Investigating the potential for post-translational modifications of this compound or PHT1;1 that might regulate their interaction is a promising avenue for future research. Furthermore, identifying other potential cargo proteins of this compound could reveal broader roles for this protein in plant cell biology. A deeper understanding of the this compound-mediated trafficking pathway could ultimately provide novel targets for genetic engineering to improve phosphate use efficiency in crops, a crucial goal for sustainable agriculture.

References

An In-depth Technical Guide on the Pharmacokinetics of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Disclaimer: As of October 2025, publicly available literature does not contain specific pharmacokinetic data for the compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide, also known as FPH1 or BRD-6125. Therefore, this guide provides a comprehensive overview of the fundamental principles of pharmacokinetics and outlines the standard experimental methodologies that would be employed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Pharmacokinetics

Pharmacokinetics (PK) is the study of how an organism affects a drug.[1][2][3] It describes the journey of a drug through the body, from administration to elimination. The four key processes involved are Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] Understanding these processes is crucial for determining the optimal dosing regimen and ensuring the safety and efficacy of a therapeutic agent.

-

Absorption: The process by which a drug enters the systemic circulation from the site of administration.[1]

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs of the body.[1]

-

Metabolism: The chemical conversion or transformation of drugs into new compounds, or metabolites.

-

Excretion: The removal of the drug and its metabolites from the body.

Key Pharmacokinetic Parameters

The following table summarizes the key quantitative parameters used to describe the pharmacokinetic profile of a compound. The values presented are for illustrative purposes only and do not represent actual data for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.

| Parameter | Description | Example Value |

| Cmax | Maximum (peak) plasma concentration of a drug after administration. | 1500 ng/mL |

| Tmax | Time at which Cmax is reached. | 2 hours |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | 8500 ngh/mL |

| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | 9000 ngh/mL |

| t1/2 | Half-life of a drug, the time it takes for the plasma concentration to decrease by half. | 8 hours |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. | 2 L/h |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 50 L |

| F% | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 75% |

Generic Experimental Protocol for an in vivo Pharmacokinetic Study

This section outlines a typical experimental protocol for determining the pharmacokinetic profile of a new chemical entity (NCE) like 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in a preclinical animal model.

3.1. Animal Model

-

Species: Male Sprague-Dawley rats (or other appropriate species).

-

Number of Animals: Typically 3-5 animals per group.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

3.2. Dosing and Administration

-

Formulation: The compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose in water).

-

Routes of Administration:

-

Intravenous (IV) Bolus: To determine clearance, volume of distribution, and terminal half-life. A typical dose might be 1-5 mg/kg.

-

Oral (PO) Gavage: To assess oral absorption and bioavailability. A typical dose might be 10-50 mg/kg.

-

3.3. Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

3.4. Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for quantifying drug concentrations in plasma.

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

3.5. Data Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC, t1/2, CL, Vd, and F% are determined from the plasma concentration-time data.

Visualizations

The following diagrams illustrate key concepts in pharmacokinetics and a typical experimental workflow.

References

Methodological & Application

Application Note: FPH1 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for an in vitro biochemical assay to measure the enzymatic activity of FPH1, a hypothetical phosphatase, and to screen for its potential inhibitors. The described assay is a fluorescence-based method, chosen for its high sensitivity and suitability for high-throughput screening (HTS).[1][2] The protocol covers the principles of the assay, reagent preparation, experimental procedure, and data analysis.

Assay Principle

The this compound in vitro assay is designed as a continuous, fluorescence-based enzymatic assay.[2] It utilizes a fluorogenic substrate, which is non-fluorescent in its phosphorylated state. Upon dephosphorylation by this compound, the substrate is converted into a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the this compound enzyme activity.[2] This method allows for real-time monitoring of the enzymatic reaction and is amenable to miniaturization for HTS formats.[2]

Signaling Pathway

This compound is postulated to be a key phosphatase involved in a cellular signaling cascade that regulates cell proliferation. Its activity is modulated by upstream signals, and it, in turn, dephosphorylates and inactivates a downstream kinase, thereby terminating a pro-proliferative signal. Understanding this pathway is crucial for identifying therapeutic intervention points.

Caption: this compound Signaling Pathway.

Experimental Workflow

The experimental workflow is designed for efficiency and reproducibility, making it suitable for screening campaigns.

Caption: this compound In Vitro Assay Workflow.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage Temperature |

| Recombinant Human this compound | (Example) | (Example) | -80°C |

| Fluorogenic Substrate | (Example) | (Example) | -20°C |

| Assay Buffer (HEPES) | (Example) | (Example) | 4°C |

| NaCl | (Example) | (Example) | Room Temperature |

| KCl | (Example) | (Example) | Room Temperature |

| MgCl2 | (Example) | (Example) | Room Temperature |

| ZnCl2 | (Example) | (Example) | Room Temperature |

| Tween 20 | (Example) | (Example) | Room Temperature |

| DMSO | (Example) | (Example) | Room Temperature |

| 384-well black plates | (Example) | (Example) | Room Temperature |

Detailed Experimental Protocol

Reagent Preparation

-

Assay Buffer (1X): 50 mM HEPES pH 7.2, 100 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 0.1 mM ZnCl₂, 0.01% Tween 20. Prepare a 10X stock and dilute to 1X with ultrapure water before use. Store at 4°C.[3]

-

This compound Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of recombinant this compound in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot and store at -80°C.

-

This compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the enzyme stock to the final working concentration in 1X Assay Buffer. The optimal concentration should be determined empirically to ensure reaction linearity over the desired time course.[3]

-

Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store in light-protected aliquots at -20°C.

-

Substrate Working Solution: Dilute the substrate stock to the final working concentration (at 2X the final assay concentration) in 1X Assay Buffer immediately before use. The optimal substrate concentration should be at or near the Km value, which needs to be determined experimentally.

-

Test Compound/Inhibitor Preparation: Prepare a 10 mM stock solution of test compounds in DMSO. Create a dilution series in DMSO to be used for IC₅₀ determination.

Assay Procedure (384-well format)

-

Compound Dispensing: Add 1 µL of test compound dilutions in DMSO to the appropriate wells of a 384-well black plate. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

-

Enzyme Addition: Add 20 µL of the this compound working solution to all wells except the negative control wells. To the negative control wells, add 20 µL of 1X Assay Buffer.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Centrifuge the plate briefly to collect the contents at the bottom of the wells. Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add 20 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final assay volume is 41 µL.

-

Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Presentation and Analysis

Determination of Enzyme Kinetics

To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), perform the assay with varying concentrations of the fluorogenic substrate and a fixed concentration of the this compound enzyme.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 0.5 | 150 |

| 1.0 | 280 |

| 2.5 | 550 |

| 5.0 | 850 |

| 10.0 | 1200 |

| 20.0 | 1500 |

| 40.0 | 1650 |

| 80.0 | 1700 |

-

Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Inhibitor Potency (IC₅₀) Determination

To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds, perform the assay with a fixed concentration of this compound and substrate, and a range of inhibitor concentrations.

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 50 | 85 |

| 100 | 95 |

| 500 | 98 |

| 1000 | 99 |

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescent compounds or contaminated reagents | Screen compounds for autofluorescence before the assay. Use high-purity reagents. |

| Low signal-to-background ratio | Low enzyme activity or suboptimal assay conditions | Optimize enzyme and substrate concentrations. Check the pH and ionic strength of the assay buffer.[3] Ensure the plate reader settings are optimal. |

| High well-to-well variability | Pipetting errors or improper mixing | Use calibrated pipettes and ensure proper mixing after each addition. Centrifuge the plate briefly before incubation and reading. |

| Assay drift over time | Enzyme instability or substrate degradation | Ensure the enzyme is stored properly and thawed immediately before use. Prepare the substrate working solution fresh. Monitor the linearity of the reaction and use the initial linear phase for analysis. |

Conclusion

The described fluorescence-based in vitro assay provides a robust and sensitive method for measuring the enzymatic activity of this compound and for screening potential inhibitors. The protocol is scalable and can be adapted for high-throughput screening campaigns in drug discovery. Careful optimization of assay parameters is crucial for generating high-quality, reproducible data.

References

- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BRD-6125 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6125, also known as FPH1 (Functional Proliferation Hits 1), is a small molecule compound that has been identified as a potent inducer of primary human hepatocyte proliferation and maturation in vitro.[1][2] This characteristic makes it a valuable tool for liver research, drug discovery, and the development of cell-based therapies by enabling the expansion of functional hepatocytes from limited donor sources.[1] BRD-6125 has been shown to increase the number and activity of hepatocytes, as well as promote the differentiation of induced pluripotent stem cells (iPSCs) into hepatocyte-like cells.[2]

Mechanism of Action

The precise molecular target and the direct signaling pathway initiated by BRD-6125 have not been fully elucidated in publicly available literature. However, its observed effect is the stimulation of hepatocyte proliferation. This process is generally governed by a complex network of signaling pathways. Key pathways involved in liver regeneration and hepatocyte proliferation include those activated by growth factors such as Hepatocyte Growth Factor (HGF) binding to its receptor c-Met, which in turn activates downstream cascades like the Ras-MAPK and PI3K-Akt pathways. These pathways ultimately lead to the upregulation of cyclins and other cell cycle proteins that drive cell division. While BRD-6125 is a known promoter of this process, its exact point of intervention in these pathways is currently unknown.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of BRD-6125 in cell culture, based on published data.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 20 µM | Primary Human Hepatocytes | [1] |

| Treatment Schedule | Media change with fresh compound on Day 1 and Day 5 | Primary Human Hepatocytes | [1] |

| Solubility in DMSO | >10 mM | N/A | [1] |

Experimental Protocols

Protocol 1: Preparation of BRD-6125 Stock Solution

Materials:

-

BRD-6125 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the BRD-6125 vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of BRD-6125 powder in DMSO. For example, for 1 mg of BRD-6125 (Molecular Weight: 388.8 g/mol ), add 257.2 µL of DMSO.

-

Vortex briefly to ensure complete dissolution. If needed, gentle warming at 37°C or sonication can be used to aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Expansion of Primary Human Hepatocytes with BRD-6125

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors and serum)

-

Collagen-coated cell culture plates

-

BRD-6125 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding:

-

Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

-

Seed the hepatocytes onto collagen-coated plates at the desired density in hepatocyte culture medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

BRD-6125 Treatment (Day 1):

-

After 24 hours of initial culture, prepare the treatment medium.

-

Dilute the 10 mM BRD-6125 stock solution in fresh hepatocyte culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM stock solution to 1 mL of culture medium.

-

As a control, prepare a vehicle-treated medium containing the same final concentration of DMSO (e.g., 0.2%).

-

Carefully aspirate the old medium from the cells and replace it with the BRD-6125-containing medium or the vehicle control medium.

-

-

Media Change (Day 3 or 4):

-

Aspirate the medium and replace it with fresh hepatocyte culture medium without BRD-6125.

-

-

BRD-6125 Re-treatment (Day 5):

-

Prepare fresh BRD-6125 treatment medium (20 µM) as described in step 2.

-

Aspirate the old medium and replace it with the fresh BRD-6125-containing medium.

-

-

Assessing Proliferation:

-

Continue to culture the cells, changing the medium every 2 days with fresh medium without BRD-6125.

-

Hepatocyte proliferation can be assessed at desired time points (e.g., Day 7 or 9) using various methods, such as:

-

Cell counting: Using a hemocytometer or an automated cell counter.

-

Immunofluorescence staining: For proliferation markers like Ki-67 or EdU incorporation.

-

MTT or other viability assays: To assess the increase in cell number.

-

-

Visualizations

Caption: Experimental workflow for hepatocyte expansion using BRD-6125.

References

Application Notes and Protocols for In Vivo Studies of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3). It is structurally related to the third-generation FLT3 kinase inhibitor, CHMFL-FLT3-362. These inhibitors are of significant interest for their potential therapeutic application in acute myeloid leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, with recommended dosages derived from studies of structurally and functionally similar molecules.

Mechanism of Action: FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene lead to its ligand-independent dimerization and constitutive activation. This aberrant signaling activates downstream pathways, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, which drive leukemogenesis.